molecular formula C18H17BrFN3O3 B5059235 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5059235
M. Wt: 422.2 g/mol
InChI Key: YNUCCCLKOPOVJI-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and a 2-fluoro-5-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 2-bromobenzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.

    Formation of 2-fluoro-5-methyl-4-nitrophenyl intermediate: This intermediate can be synthesized by nitration of 2-fluoro-5-methylphenol followed by diazotization and subsequent Sandmeyer reaction to introduce the nitro group.

    Coupling reaction: Finally, the 1-(2-bromobenzoyl)piperazine is coupled with the 2-fluoro-5-methyl-4-nitrophenyl intermediate under appropriate conditions, such as using a base like triethylamine in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas or LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromobenzoyl and nitrophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
  • 1-(2-bromobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
  • 1-(2-bromobenzoyl)-4-(2-fluoro-5-methylphenyl)piperazine

Uniqueness

1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can result in distinct chemical and biological properties compared to its analogs. The presence of both bromine and fluorine atoms, along with the nitro group, can significantly influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-4-2-3-5-14(13)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUCCCLKOPOVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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